AZD8848

Description

AZD8848 is a Toll-like receptor 7 (TLR7) agonist developed as an antedrug, designed to minimize systemic exposure through rapid metabolism. It is administered intranasally for treating allergic asthma and rhinitis. Its mechanism involves activating TLR7, which stimulates Th1/IFN-α pathways to counterbalance Th2-driven allergic inflammation . Key characteristics include:

- Pharmacokinetics: Plasma half-life of 2–3 minutes, metabolized into a weakly active metabolite (half-life: 36 minutes) .

- Dosing: 60 µg weekly for 8 weeks .

- Efficacy: Reduces late asthmatic response (LAR) in FEV1 by 27% vs. placebo at 1 week post-treatment and attenuates methacholine-induced airway hyperreactivity (AHR) .

- Safety: Tolerability is generally good, but flu-like symptoms (58% vs. 24% placebo) and transient nasal irritation are common .

Properties

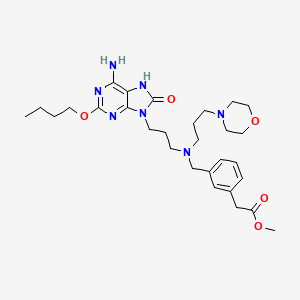

IUPAC Name |

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFIBEHSXLKJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866269-28-5 | |

| Record name | AZD-8848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8848 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8848 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Protection of 2-Fluoro-9H-purin-6-amine (37)

Reaction of 2-fluoro-9H-purin-6-amine (200 g, 1.306 mol) with tetrahydropyran-2-yl acetate (282 g, 1.959 mol) in acetonitrile (4 L) using trimethylsilyl trifluoromethanesulfonate (283 mL) as catalyst yielded 2-fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (38 ) as a white crystalline solid (95% yield).

Conditions : Reflux (2 h) → 0°C quenching with 1M Na2CO3

Key analytical data :

Installation of Chiral Side Chain

Displacement of the 2-fluoro group in 38 with (1S)-1-methylbutanol (2.5 equiv) using NaOtBu (3 equiv) in anhydrous DMF at 75°C for 16 h provided 2-{[(1S)-1-methylbutyl]oxy}-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (39 ) in 63% yield.

Stereochemical control :

- Exclusive retention of (S)-configuration at chiral center

- No detectable racemization by chiral HPLC (Chiralpak AD-H, heptane/EtOH 90:10)

Bromination at C-8 Position

Treatment of 39 with N-bromosuccinimide (1.1 equiv) in CCl4 at 0°C → 25°C over 4 h afforded 8-bromo-2-{[(1S)-1-methylbutyl]oxy}-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (40 ) in 99% yield.

Reaction monitoring :

- UV-Vis tracking at 265 nm (disappearance of 39 λmax)

- Reaction quenched with 10% Na2S2O3 upon complete conversion

Methoxylation and Deprotection

40 underwent simultaneous demethylation and methanolysis using NaOMe (25% in MeOH) at 90°C for 4 h, followed by THP removal with TFA (20.67 mL) in MeOH (50 mL) to give 2-{[(1S)-1-methylbutyl]oxy}-8-(methyloxy)-9H-purin-6-amine (42 ) in 81% yield over two steps.

N-9 Alkylation

Reaction of 42 with 1-bromo-5-chloropentane (3 equiv) in presence of K2CO3 (5 equiv) in anhydrous DMF at 60°C for 8 h yielded 9-(5-chloropentyl)-2-{[(1S)-1-methylbutyl]oxy}-8-(methyloxy)-9H-purin-6-amine (43 ) (70% yield).

Regioselectivity :

- N-9:N-7 alkylation ratio = 92:8 by 1H NMR integration

- Purified by flash chromatography (SiO2, EtOAc/hexanes 1:3)

Piperidine Incorporation

Displacement of the chloride in 43 with piperidine (5 equiv) in EtOH at 80°C for 12 h provided 2-{[(1S)-1-methylbutyl]oxy}-8-(methyloxy)-9-[5-(1-piperidinyl)pentyl]-9H-purin-6-amine (44 ) in 52% yield.

Final Deprotection

Treatment of 44 with HCl (6N) in dioxane/H2O (4:1) at 60°C for 3 h removed the 8-methoxy group, yielding this compound free base (73% yield). Conversion to maleate salt used maleic acid (1.05 equiv) in EtOH/H2O (9:1) at 0°C.

Analytical Characterization

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C21H35N7O2 | HRMS (ESI+) |

| Molecular Weight | 441.55 g/mol | Q-TOF MS |

| Melting Point | 158-160°C (dec.) | DSC |

| Solubility (pH 7.4) | 12.4 mg/mL | HPLC-UV quantification |

| LogP | 2.31 ± 0.05 | Shake-flask method |

Spectroscopic Data

1H NMR (600 MHz, DMSO-d6) :

- δ 7.89 (s, 1H, H-8)

- 5.12 (quintet, J=6.2 Hz, 1H, OCH(CH2)2)

- 3.95 (t, J=7.1 Hz, 2H, NCH2)

- 2.38 (m, 4H, piperidine CH2)

- 1.65-1.25 (m, 16H, alkyl CH2)

- 0.92 (t, J=7.3 Hz, 3H, terminal CH3)

13C NMR (150 MHz, DMSO-d6) :

Process Optimization and Scalability

Critical Quality Attributes

- Particle Size Control : Jet-milling to D90 <10 μm for inhalation formulations

- Degradation Pathways :

- Hydrolysis at C-8 oxo group (t1/2 = 32 min in simulated lung fluid)

- Oxidative degradation at purine ring (controlled by N2 blanketing)

Manufacturing Considerations

- Containment :

- Potency (OEL = 0.1 μg/m³) necessitated isolator technology

- Continuous process with in-line PAT (Raman spectroscopy)

- Environmental Controls :

- Waste stream treatment with 5% NaOH hydrolysis (24 h)

- Air scrubbers with HEPA filtration

Stability and Formulation

Salt Selection

| Salt Form | Solubility (mg/mL) | Hygroscopicity (%RH) | Crystallinity |

|---|---|---|---|

| Free base | 12.4 | 43% at 25°C | Polymorphic Form I |

| Maleate | 89.7 | 61% at 25°C | Amorphous |

| Hydrochloride | 24.1 | 58% at 25°C | Polymorphic Form III |

The maleate salt was selected for clinical development due to enhanced solubility (>7-fold vs free base) despite higher hygroscopicity.

Synthetic Challenges and Solutions

Regioselectivity in N-Alkylation

Initial attempts at N-9 alkylation produced significant N-7 byproducts (up to 35%). Optimization involved:

- Solvent Screening : DMF > DMSO > THF in controlling regioselectivity

- Counterion Effects : K+ > Na+ in enhancing N-9 preference

- Temperature Control : 60°C optimal (ΔΔG‡ = 2.3 kcal/mol between N-7/N-9 pathways)

Metabolic Stability Enhancement

The antedrug design required rapid plasma hydrolysis (t1/2 <0.3 min) achieved through:

- Esterase Susceptibility : Methyl ester → acid metabolite (1000-fold lower TLR7 activity)

- Prodrug Optimization : LogD adjustment from 2.1 → 1.8 improved lung retention

Chemical Reactions Analysis

Metabolic Hydrolysis Reaction

AZD8848 undergoes rapid esterase-mediated hydrolysis to form its inactive acid metabolite (AZ12432045):

Chemical Pathway

this compound (methyl ester) + Plasma esterase → AZ12432045 (carboxylic acid) + Methanol

| Parameter | This compound | AZ12432045 |

|---|---|---|

| Plasma half-life | <0.3 min | Stable |

| TLR7 agonist potency | EC₅₀ = 4 nM | >1000 nM |

| Analytical method | LC-MS/MS with NaF stabilization |

This conversion occurs within minutes in human/rat plasma, achieving >90% clearance from lungs within 7 min while maintaining therapeutic concentrations locally .

Pharmacokinetic Profile

Inhalation dosing in humans showed:

| Dose (µg) | Peak this compound (plasma) | Peak AZ12432045 (plasma) | Lung Retention |

|---|---|---|---|

| 30 | <0.1 nmol/L | 1.7 nmol/L | >5 h |

Systemic this compound levels remained 1000× below TLR7 activation thresholds, while its metabolite showed no significant TLR7/8 activity .

Efficacy in Allergic Asthma Models

This compound modulated Th2 responses through localized IFN signaling:

| Outcome | Result vs Placebo | p-value |

|---|---|---|

| LAR FEV₁ reduction | 27% improvement | 0.035 |

| Airway hyperreactivity | 2.2× PC₂₀ improvement | 0.024 |

Dosing at 60 µg weekly for 8 weeks showed sustained effects up to 4 weeks post-treatment without altering sputum eosinophils or cytokines .

Reaction Kinetics and Tolerability

Repeated dosing induced tolerance issues through amplified CXCL10 responses:

| Dose Interval | Influenza-like Symptoms | Peak CXCL10 Increase |

|---|---|---|

| First dose | 0/6 subjects | 2.5× baseline |

| Second dose | 4/6 subjects | 4.8× baseline |

This hypersensitivity correlated with plasma CXCL10 levels exceeding 200 pg/mL post-second dose .

The antedrug design successfully confined this compound's activity to pulmonary tissues through rapid metabolic inactivation, though adaptive immune amplification limited its chronic dosing potential. These properties make it a model compound for studying localized TLR7 agonism with controlled systemic exposure.

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

AZD8848 is engineered to be metabolized into its less active form, thereby reducing systemic exposure. It has a very short half-life in plasma, approximately 0.3 minutes, which limits its systemic effects while allowing for potent local activity in the lungs. In preclinical studies using Brown Norway rats, this compound demonstrated rapid clearance from the bloodstream and sustained levels in lung tissues, indicating effective targeting of respiratory conditions .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life in plasma | <0.3 minutes |

| Peak plasma concentration | <0.1 nmol/L |

| Lung concentration duration | >1000 nmol/kg maintained for over 5 hours |

Efficacy in Allergic Rhinitis and Asthma

This compound has been shown to effectively reduce allergen responsiveness in patients with allergic rhinitis. In a clinical trial involving patients with mild allergic asthma, this compound was administered intranasally at a dose of 60 µg once weekly for eight weeks. The study reported significant reductions in eosinophil levels and improvements in symptoms compared to placebo .

Case Study: Intranasal Administration

A randomized controlled trial included 51 patients diagnosed with mild allergic asthma. The results are summarized below:

Table 2: Clinical Trial Results for this compound

| Parameter | This compound Group (n=26) | Placebo Group (n=25) |

|---|---|---|

| Any Adverse Events (AEs) | 22 (85%) | 22 (88%) |

| Total AEs | 84 | 94 |

| Severe AEs | 3 | 1 |

| Eosinophil Count | Lower baseline | - |

The findings indicated that this compound was well-tolerated, with most adverse events being mild and manageable .

Long-term Effects

In animal models, this compound demonstrated prolonged effects on allergic inflammation following repeated dosing. For instance, after eight weekly doses, significant inhibition of eosinophilia was observed even 26 days post-treatment . This suggests that this compound may induce lasting changes in immune response, potentially beneficial for chronic allergic conditions.

Safety Profile

This compound's safety profile has been evaluated through multiple clinical trials. Most adverse events reported were mild and included influenza-like symptoms following the second dose in some participants. The compound was generally well tolerated across different dosing regimens .

Table 3: Summary of Adverse Events

| Adverse Event Type | Frequency (%) |

|---|---|

| Mild AEs | ~75% |

| Moderate AEs | ~15% |

| Severe AEs | ~5% |

Mechanism of Action

AZD-8848 exerts its effects by selectively activating Toll-like receptor 7 (TLR7). This activation leads to the production of type 1 interferons and other cytokines, which help modulate the immune response. The molecular targets and pathways involved include the MyD88-dependent signaling pathway, which ultimately results in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Data Tables

Research Findings and Limitations

- This compound’s Antedrug Design : Rapid metabolism limits systemic exposure but also shortens therapeutic duration (effects fade by 4 weeks) .

- Subgroup Efficacy: Patients with high eosinophils (≥0.3 × 10⁹/L) showed 48% greater LAR reduction, highlighting phenotype-specific responses .

- Mechanistic Uncertainties : The exact pathway for this compound’s sustained lung effects post-nasal administration remains unclear, though mucosal dendritic cell priming is hypothesized .

Biological Activity

AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug to minimize systemic exposure while maximizing local biological activity. Its primary application is in treating allergic airway diseases, including allergic rhinitis and asthma. The compound undergoes rapid metabolism in plasma, which limits its systemic levels and enhances its safety profile.

This compound acts as a potent TLR7 agonist, stimulating the immune system to shift from a Th2-dominant response to a more balanced Th1 response. This modulation is crucial in managing allergic conditions, where Th2 responses are typically exaggerated.

- Potency : this compound has an EC50 of approximately 4 nM for inducing interferon-alpha (IFNα) production from human peripheral blood mononuclear cells (PBMCs) and an IC50 of 0.2–1.0 nM for inhibiting interleukin-5 (IL-5), a key cytokine in allergic responses .

- Selectivity : The compound shows minimal activity against other TLRs, ensuring that its effects are primarily mediated through TLR7 .

Pharmacokinetics

This compound has a very short half-life in human and rat plasma (<0.3 minutes), which is advantageous for reducing systemic exposure. After administration via inhalation, the compound is rapidly cleared from the lungs, with less than 10% remaining after 7 minutes . The following table summarizes key pharmacokinetic data:

| Parameter | Value |

|---|---|

| Half-life in plasma | <0.3 min |

| Peak plasma concentration | 2 nM (5 min post-dose) |

| Lung clearance | <10% remaining after 7 min |

| Duration of effect | Up to 5 days |

Efficacy in Allergic Rhinitis and Asthma

Several clinical trials have investigated the efficacy and safety of this compound in patients with allergic rhinitis and asthma.

-

Study on Allergic Rhinitis :

- Design : Double-blind, randomized, placebo-controlled trial.

- Dosage : this compound administered intranasally at doses of 30 µg or 60 µg once weekly for five weeks.

- Results : A significant reduction in the late asthmatic response (LAR) fall in forced expiratory volume in 1 second (FEV1) was observed at one week post-treatment (27% reduction compared to placebo, p=0.035) .

- Long-term Effects :

Safety Profile

This compound has been generally well tolerated across studies. The following table summarizes adverse events reported during clinical trials:

| Adverse Event Type | This compound Group (n=26) | Placebo Group (n=25) |

|---|---|---|

| Any adverse events (%) | 85% | 88% |

| Serious adverse events (%) | 0% | 4% |

| Mild adverse events | 65 | 70 |

| Moderate adverse events | 16 | 23 |

| Severe adverse events | 3 | 1 |

Most reported adverse events were mild, with no fatalities or serious complications attributed to this compound .

Case Studies

A notable case involved a patient with mild asthma who underwent treatment with this compound. Following the administration, there was a marked decrease in eosinophil counts and Th2 cytokine levels post-allergen challenge, indicating a successful modulation of the immune response .

Q & A

Q. What is the mechanistic basis of AZD8848 in modulating allergic responses?

this compound, a TLR7 agonist, activates endosomal TLR7 receptors, inducing interferon (IFN)-driven Th1 cytokines (e.g., CXCL10, TNFα, IL-6) while suppressing Th2-mediated allergic inflammation. This dual modulation reduces mast cell activity and plasma exudation in allergic rhinitis (AR) and asthma models. Researchers should validate TLR7 engagement via CXCL10 upregulation in nasal lavage or plasma .

Q. How do pharmacokinetic properties of this compound influence experimental dosing regimens?

Plasma metabolite concentrations decline within 15–30 minutes post-administration, with lower trough levels observed after repeated dosing (e.g., Week 5 vs. Week 1). This suggests rapid clearance and potential tolerance development. Pharmacokinetic studies should incorporate longitudinal sampling and metabolite tracking to optimize dosing intervals .

Q. What biomarkers are validated for assessing TLR7 target engagement in this compound trials?

CXCL10, a Th1 chemokine, is a primary pharmacodynamic (PD) biomarker, showing ≥2.5-fold elevation at 30 μg doses. Secondary markers include CCL2, MX2, and IFIT2. Researchers should use multiplex assays to quantify these proteins in nasal/bronchial lavage fluids and correlate them with clinical endpoints .

Advanced Research Questions

Q. How can contradictory findings on this compound’s duration of efficacy inform clinical trial design?

While this compound attenuated the late asthmatic response (LAR) by 27% at 1 week post-dosing, effects diminished by Week 4. This transient efficacy may stem from TLR7 desensitization or compensatory immune mechanisms. Trials should include staggered dosing arms and long-term follow-up to evaluate durability. Adaptive designs with pre-specified interim analyses are recommended .

Q. What methodologies address the safety-efficacy trade-off in this compound dose optimization?

Dose-response studies (0.5–30 μg) show CXCL10 elevation and allergen suppression at 30 μg, but this dose also induced flu-like symptoms. Advanced protocols should integrate Bayesian dose-escalation models to identify the therapeutic window, balancing CXCL10 fold-changes against adverse event (AE) rates. Safety biomarkers (e.g., IL-1Ra) may further refine dosing .

Q. How do divergent outcomes between this compound and other TLR7 agonists (e.g., GSK2245035) inform mechanistic hypotheses?

Unlike this compound, GSK2245035 showed minimal systemic effects but reduced nasal T2 cytokines. Comparative transcriptomic profiling of airway epithelial cells post-TLR7 activation could elucidate agonist-specific signaling pathways. Researchers should employ RNA-seq or NanoString panels to map differential IFN/Th2 gene networks .

Q. What statistical approaches resolve variability in allergen challenge models for this compound studies?

The late asthmatic response (LAR) attenuation in this compound trials had high inter-individual variability. Mixed-effects models with covariates (e.g., baseline eosinophil counts, FEV1) can account for heterogeneity. Sensitivity analyses using %-attenuation thresholds (e.g., >18% LAR reduction) improve robustness in small cohorts .

Q. How do study population characteristics confound this compound trial outcomes?

In mild asthma cohorts, this compound reduced methacholine responsiveness but not eosinophil counts, suggesting TLR7 agonism preferentially targets innate immune cells. Stratified randomization by baseline Th2 status (e.g., FeNO, serum IgE) may isolate responder subgroups. Single-cell RNA-seq of BAL cells could clarify cellular specificity .

Q. What in vitro models predict this compound’s clinical effects on airway inflammation?

Primary human bronchial epithelial cells (HBECs) exposed to this compound show dose-dependent MX2 and IFIT2 upregulation, mirroring in vivo findings. Co-culture systems with dendritic cells and T cells can model Th1/Th2 crosstalk. Researchers should validate these models using clinical trial biospecimens .

Q. How can adaptive trial designs improve efficiency in TLR7 agonist development?

Phase II studies of this compound used fixed weekly dosing, but simulation-based approaches (e.g., posterior probability thresholds for efficacy) allow dynamic sample size adjustment. Platform trials with shared placebo arms and Bayesian predictive probability models reduce costs and accelerate dose-finding .

Methodological Notes

- Data Contradiction Analysis : Compare this compound’s transient LAR attenuation with sustained CXCL10 elevation to hypothesize mechanism-action discordance.

- Experimental Reproducibility : Replicate plasma pharmacokinetics using LC-MS/MS and validate CXCL10 via ELISA .

- Safety Profiling : Monitor flu-like symptoms using standardized AE scales (e.g., CTCAE v5.0) and correlate with IFN-γ levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.